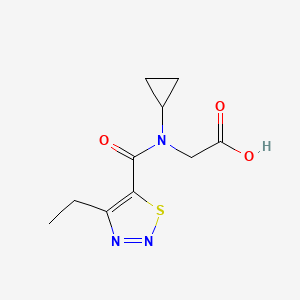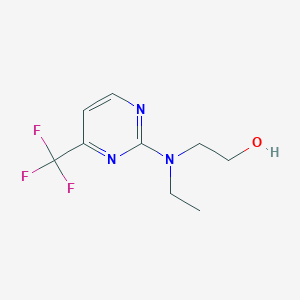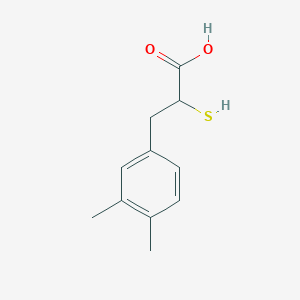
2-hydroxy-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H11NO2S It is a benzamide derivative where the benzamide moiety is substituted with a hydroxy group at the ortho position and a thiophen-2-ylmethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Another method involves the N-alkylation of primary amides with aldehydes in the presence of dicobalt octacarbonyl and tri(p-tolyl)antimony in tetrahydrofuran at 120°C for 24 hours . This method also provides a good yield and is suitable for the synthesis of various benzamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzaldehyde.
Reduction: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure with a methyl-substituted pyridine ring.
Uniqueness
2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-hydroxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H11NO2S/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15) |
Clave InChI |
XTDYYXLPYSQGGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

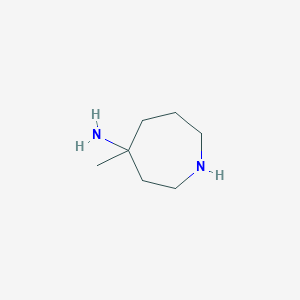
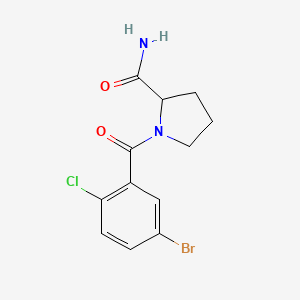
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
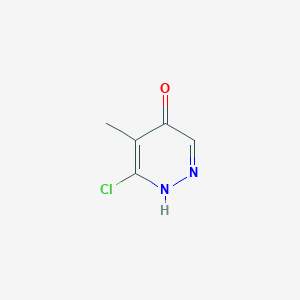
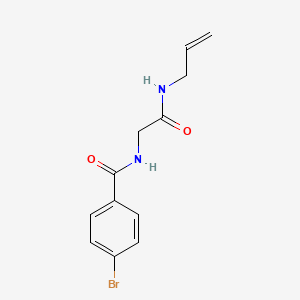
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
